molecular formula C9H15N3OS2 B5773377 2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B5773377
M. Wt: 245.4 g/mol
InChI Key: VZJBSGQGWYVFAC-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound with the molecular formula C9H16N2O2S2. It is a member of the thiadiazole family and has been the focus of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX-2, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the expression of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to have antioxidant activity and to increase the activity of superoxide dismutase (SOD), an enzyme that plays a role in protecting cells against oxidative stress.

Advantages and Limitations for Lab Experiments

2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also some limitations to its use. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results of experiments.

Future Directions

There are a number of future directions for research on 2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an antimicrobial agent. Research is also needed to better understand its mechanism of action and to develop more effective methods for synthesizing and working with the compound.

Synthesis Methods

The synthesis of 2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 2-methylpropan-1-amine with propylthiocyanate in the presence of sodium hydroxide to form 2-methyl-N-propylthiocarbamoylpropan-1-amine. This intermediate is then reacted with thionyl chloride to form 2-methyl-N-propylthiocarbamoylpropan-1-iminium chloride, which is then reacted with sodium azide to form this compound.

Scientific Research Applications

2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide has been studied for its potential use as a therapeutic agent. Research has shown that it has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses.

Properties

IUPAC Name

2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS2/c1-4-5-14-9-12-11-8(15-9)10-7(13)6(2)3/h6H,4-5H2,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJBSGQGWYVFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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